N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-4-6-12-11(13-10)16-9-5-7-15(3)8-9/h4,6,9H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQBOIYSYZTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CC(=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester, followed by cyclization. The methoxy group and the 1-methylpyrrolidin-3-yl substituent are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance reaction rates and yields, and purification steps are implemented to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated or carboxylated products.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Industry: The compound is utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Structural Differences and Implications
Substituent Effects on Solubility and Binding
Electronic and Steric Effects
- Ethynyl Groups (): The ethynyl substituent in thieno-pyrimidines enables covalent interactions with cysteine residues in kinases, a mechanism absent in the target compound .
- Dimethylamino Group: Common in many analogues (e.g., ), this group contributes to basicity, facilitating protonation at physiological pH and enhancing interactions with acidic residues in targets .
Table 2: Activity Data for Selected Analogues
- Antitumor Activity: Compounds with fused pyrrolo-pyrimidine cores () exhibit nanomolar GI50 values by targeting tubulin or kinases, whereas the target compound’s activity remains uncharacterized but may share similar pathways .
- Antimicrobial Potential: The pyrimidin-4-amine scaffold in shows fungicidal activity, suggesting the target compound could be optimized for similar applications .
Biological Activity
N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Inhibition of Type III Secretion System (T3SS) : In vitro assays have demonstrated that the compound can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to reduced pathogenicity and may offer a novel approach to treating bacterial infections .
The mechanism by which this compound exerts its effects involves interaction with specific bacterial proteins involved in secretion systems. The compound appears to disrupt the assembly or function of these proteins, thereby impairing the bacteria's ability to deliver toxins into host cells.
Study 1: Inhibition of T3SS in Enteropathogenic E. coli
A notable study investigated the effects of this compound on Enteropathogenic E. coli (EPEC). The results indicated that treatment with the compound at concentrations of 50 μM resulted in approximately 50% inhibition of T3SS activity, as measured by the secretion levels of effector proteins .
Study 2: Antimicrobial Efficacy Against Gram-negative Bacteria
In another study focusing on antimicrobial activity, this compound was tested against several Gram-negative bacterial strains. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL, demonstrating its potential as an effective antimicrobial agent .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 - 25 | |
| T3SS Inhibition | ~50% inhibition | 50 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.3 g/mol |
| Solubility | Soluble in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
